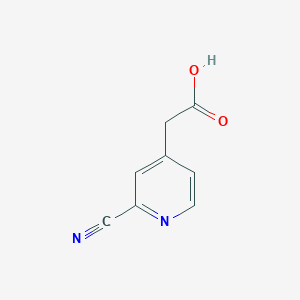

2-(2-Cyanopyridin-4-yl)acetic acid

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are among the most extensively used heterocyclic compounds in drug design and synthesis. nih.gov Their prevalence stems from their unique properties, including their role as heteroaromatic functional groups, the ease with which they can be converted into various functional derivatives, and their significant impact on pharmacological activity. nih.gov In fact, pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs, surpassed only by piperidine. lifechemicals.com

The pyridine scaffold is a key component in a vast range of biologically active compounds. These include natural products like vitamins (such as niacin and pyridoxine), coenzymes, and alkaloids. nih.govlifechemicals.com In the realm of pharmaceuticals, pyridine derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory activities. nih.gov The inclusion of a pyridine ring can enhance the water solubility of a molecule, a desirable characteristic for potential drug candidates. nih.gov

Overview of 2-(2-Cyanopyridin-4-yl)acetic Acid's Role as a Research Target

Within the large family of pyridine derivatives, this compound has emerged as a compound of interest for chemical research. cymitquimica.comchemsrc.comchemicalbook.comechemi.combldpharm.com Its structure, featuring both a cyanopyridine and an acetic acid moiety, makes it a versatile building block in the synthesis of more complex molecules. This compound and its derivatives are subjects of investigation for their potential applications in various fields, including medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 502509-05-9 |

| Appearance | Solid |

| Purity | Typically ≥95% |

The data in this table is compiled from sources cymitquimica.comchemsrc.comechemi.com

Structural Features and Reactivity Context of the 2-Cyanopyridine (B140075) and Acetic Acid Moieties

The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the 2-cyanopyridine unit and the acetic acid side chain.

The 2-Cyanopyridine Moiety:

The pyridine ring is an aromatic heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. researchgate.net This nitrogen atom imparts distinct reactivity to the ring. It has an electron-withdrawing effect (–I effect), which makes the aromatic ring electron-deficient. nih.gov Consequently, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, and less prone to electrophilic substitution. nih.gov

The cyano group (-C≡N) at the 2-position further influences the reactivity of the pyridine ring. The cyano group is also electron-withdrawing, enhancing the electrophilicity of the ring. The nitrile group itself can participate in various chemical transformations. For instance, it can undergo condensation reactions with amino alcohols to form oxazoline (B21484) units, a reaction often used in the synthesis of ligands for coordination chemistry. guidechem.com The reactivity of the 2-cyanopyridine moiety can be further modulated by the introduction of other substituents on the pyridine ring. nih.govrsc.org

The Acetic Acid Moiety:

The acetic acid group (-CH₂COOH) is a carboxylic acid functional group. ysxlglacialaceticacid.comwikipedia.org Its most prominent characteristic is its acidity, arising from the ability of the carboxyl group (-COOH) to donate a proton (H⁺). wikipedia.orgvedantu.com Acetic acid is a weak acid, meaning it only partially dissociates in aqueous solutions. wikipedia.orgvedantu.com

The carboxylic acid group can undergo a variety of reactions, including:

Acid-base reactions: It reacts with bases to form acetate (B1210297) salts and water. wikipedia.org

Esterification: In the presence of an alcohol and an acid catalyst, it forms an ester, which often has a characteristic fruity smell. vedantu.com

Reaction with metals: It can react with certain metals to produce a metal acetate and hydrogen gas. wikipedia.orgvedantu.com

Reaction with carbonates and bicarbonates: This reaction produces a salt, water, and carbon dioxide gas. wikipedia.orgvedantu.com

The combination of the reactive 2-cyanopyridine core and the versatile acetic acid side chain in this compound provides a rich platform for the synthesis of a diverse range of new chemical entities with potential applications in various areas of chemical and pharmaceutical research.

Structure

3D Structure

属性

IUPAC Name |

2-(2-cyanopyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXLBCLPMDMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646547 | |

| Record name | (2-Cyanopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502509-05-9 | |

| Record name | (2-Cyanopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Cyanopyridin 4 Yl Acetic Acid

Established Synthetic Routes and Mechanistic Insights

The formation of 2-(2-Cyanopyridin-4-yl)acetic acid relies on a series of well-understood chemical transformations, primarily involving the construction of the substituted pyridine (B92270) ring and subsequent modification of the side chain.

The synthesis of substituted pyridine rings often employs condensation reactions. A common strategy involves the reaction of compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), with various precursors. sciforum.netresearchgate.net For instance, N-alkylated-2-cyanoacetamide derivatives can be synthesized through the reaction of anilines with ethyl cyanoacetate at elevated temperatures. sciforum.netmdpi.com These intermediates can then undergo cyclization reactions to form pyridone structures, which are related to the pyridine core. mdpi.com The reactivity of the pyridine ring itself is crucial; it is an electron-deficient π-system, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present. nih.govquimicaorganica.org

A pivotal intermediate in the synthesis of the target molecule is often an ester precursor, such as ethyl 2-cyano-2-(pyridin-4-yl)acetate. google.com This intermediate contains the necessary carbon framework and functional groups that can be converted to the final acetic acid derivative.

The most direct route to the ethyl ester intermediate involves the nucleophilic aromatic substitution (SNAr) on a 4-halopyridine. sci-hub.se Pyridines bearing a leaving group, such as a halogen, at the 4-position readily react with nucleophiles. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the electron-deficient carbon atom bonded to the halogen, forming a negatively charged intermediate (a Meisenheimer complex). quimicaorganica.org The negative charge is stabilized by delocalization onto the electronegative nitrogen atom of the ring, after which the halide ion is eliminated to restore aromaticity.

A typical procedure involves reacting 4-chloropyridine (B1293800) hydrochloride with ethyl cyanoacetate in the presence of a base. google.com The reactivity of halopyridines in SNAr reactions generally follows the order I > Br > Cl > F, which is opposite to the order of electronegativity. sci-hub.se This indicates that the rate-determining step is often the breaking of the carbon-halogen bond, not the initial nucleophilic attack. sci-hub.se However, the rate-determining step can vary depending on the nucleophile used. sci-hub.se

Once the ester intermediate is formed, the final step is the hydrolysis of the ethyl ester group to generate the carboxylic acid. This can be achieved through either acidic or alkaline conditions. chemguide.co.uk

Acid-catalyzed hydrolysis involves heating the ester with a dilute acid like hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible, and an equilibrium is established between the reactants (ester and water) and the products (carboxylic acid and alcohol). libretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Alkaline hydrolysis, or saponification, is often the preferred method. chemguide.co.uk The ester is heated under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. This reaction is effectively irreversible because the carboxylic acid is formed as its carboxylate salt (e.g., sodium 2-(2-cyanopyridin-4-yl)acetate). chemguide.co.uk This salt is resistant to nucleophilic attack by the alcohol byproduct, preventing the reverse reaction. The desired carboxylic acid is then liberated in a final step by acidifying the solution with a strong acid. chemguide.co.uk

Key Intermediate: Ethyl 2-Cyano-2-(pyridin-4-yl)acetate Synthesis and Derivatization

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and efficiency of the synthesis requires careful optimization of reaction parameters, including the choice of catalyst and solvent system.

The choice of solvent significantly impacts nucleophilic substitution reactions on the pyridine ring. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), and hexamethylphosphoramide (B148902) (HMPA) are often effective for these transformations. sci-hub.se The use of microwave irradiation has also been shown to dramatically reduce reaction times from hours to minutes while achieving high yields. sci-hub.se

In a related synthesis of 2-(pyridin-4-yl)acetonitrile (B76164) from ethyl 2-cyano-2-(pyridin-4-yl)acetate, a decarboxylation reaction is employed using lithium chloride in DMSO at high temperatures (100-160 °C). google.com The conditions for this specific transformation highlight the influence of temperature and reaction time on product yield.

| Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|

| 160 | 90 | 81.5 |

| 120 | 150 | 89.3 |

| 100 | 180 | 92.6 |

The solvent can also play a more complex role by influencing the nature of the interacting species. For example, the acid-base interaction between acetic acid and pyridine proceeds differently in water compared to acetonitrile, which is attributed to the distinct cluster structures of the reactants in each solvent. rsc.org In some syntheses of related heterocyclic compounds, copper salts like CuBr have been used as catalysts in conjunction with an oxidant such as (NH4)2S2O8, sometimes under solvent-free conditions to enhance reaction rates and adhere to green chemistry principles. mdpi.com

Temperature and Time Profile Management in Synthesis

The precise control of reaction temperature and duration is critical in the synthesis of cyanopyridine derivatives to optimize yields and minimize side reactions. Different synthetic protocols employ a range of temperatures and reaction times, tailored to the specific reagents and catalysts used.

For instance, in the synthesis of 2-(pyridin-4-yl) acetonitrile, a related precursor, the reaction of ethyl 2-cyano-2-(pyridin-4-yl) acetate (B1210297) with lithium chloride in dimethyl sulfoxide (DMSO) demonstrates a clear relationship between temperature, time, and yield. google.com As detailed in the table below, adjusting these parameters can significantly impact the outcome of the reaction.

| Temperature (°C) | Reaction Time (minutes) | Yield (%) |

| 100 | 180 | 92.6 |

| 120 | 150 | 89.3 - 94.1 |

| 160 | 90 | 81.5 - 90.8 |

| Table 1: Effect of Temperature and Time on the Yield of 2-(pyridin-4-yl) acetonitrile. google.com |

This data indicates that a temperature of 100°C with a longer reaction time of 180 minutes can produce a high yield of 92.6%. google.com Conversely, increasing the temperature to 160°C allows for a shorter reaction time of 90 minutes, though with a slightly lower and wider range of yields (81.5-90.8%). google.com A moderate temperature of 120°C for 150 minutes also provides a high and consistent yield. google.com

In other methodologies, such as the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, reactions are often conducted at a constant temperature. For example, using a nanostructured Na2CaP2O7 catalyst, the reaction proceeds efficiently at 80°C. mdpi.com Microwave-assisted syntheses offer a significant advantage in reducing reaction times, with many reactions completing in as little as 7-9 minutes. semanticscholar.org

Multicomponent Reactions and One-Pot Syntheses for Cyanopyridine Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful and efficient strategies for the construction of complex molecules like cyanopyridine derivatives from simple and readily available starting materials. mdpi.comresearchgate.net These approaches offer several advantages, including operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step synthetic routes. semanticscholar.orgresearchgate.net

Several MCRs for the synthesis of 2-amino-3-cyanopyridine derivatives involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. scielo.brmdpi.comresearchgate.net These reactions can be facilitated by various catalysts, including nanostructured diphosphates and copper nanoparticles on charcoal, often under solvent-free conditions or with microwave irradiation to enhance reaction rates. scielo.brmdpi.comresearchgate.net

For example, a one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved by irradiating a mixture of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate in a microwave oven, leading to excellent yields in a short reaction time. semanticscholar.org Another efficient method utilizes a nanostructured Na2CaP2O7 catalyst under solvent-free conditions at 80°C, also producing high yields. mdpi.com

Condensation Reactions Involving Active Methylene Compounds

A key step in many syntheses of cyanopyridine derivatives is the condensation reaction involving active methylene compounds. These compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are highly reactive and serve as versatile building blocks. Malononitrile is a frequently used active methylene compound in the synthesis of cyanopyridines. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net

The versatility of active methylene compounds allows for the synthesis of a wide range of substituted cyanopyridines by varying the other reactants in the condensation. researchgate.net

Role of Chalcones and Related Precursors in Cyanopyridine Synthesis

Chalcones, which are α,β-unsaturated ketones, serve as important precursors in the synthesis of various heterocyclic compounds, including cyanopyridines. rasayanjournal.co.innih.govnih.gov The synthesis of cyanopyridines from chalcones typically involves a cyclization reaction with an active methylene compound like malononitrile in the presence of a suitable reagent such as ammonium acetate. rasayanjournal.co.in

The general structure of a chalcone (B49325) consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This structural feature makes them reactive towards nucleophilic attack, facilitating the construction of the pyridine ring. The reaction of a chalcone with malononitrile and ammonium acetate leads to the formation of a substituted 2-amino-3-cyanopyridine. rasayanjournal.co.in

The use of chalcones as precursors offers a convenient route to highly substituted cyanopyridines, as the aromatic rings of the chalcone can be readily modified with various functional groups. This allows for the synthesis of a diverse library of cyanopyridine derivatives with potential applications in medicinal chemistry. rasayanjournal.co.innih.gov

Chemical Reactivity and Functionalization Strategies of 2 2 Cyanopyridin 4 Yl Acetic Acid

Transformational Reactions of the Acetic Acid Moiety

The acetic acid group is a primary site for functionalization, enabling the creation of esters, amides, and other derivatives through well-established chemical transformations.

Carboxylic Acid Functionalization: Esterification and Amide Formation

The carboxylic acid functionality of 2-(2-Cyanopyridin-4-yl)acetic acid can be readily converted into esters and amides, which are common motifs in medicinal chemistry and materials science.

Esterification: The formation of esters from carboxylic acids can be achieved through various methods. researchgate.net A direct synthesis of esters from carboxylic acids and alcohols can be accomplished using diethyl chlorophosphate in pyridine (B92270). researchgate.net This method is efficient and results in high yields of the ester product due to the water-soluble nature of the byproducts, simplifying purification. researchgate.net Another approach involves the use of amide acetals, such as N,N-dimethylformamide dimethyl acetal, for the esterification of both unhindered and sterically hindered carboxylic acids. researchgate.net To optimize yields and avoid side reactions, the choice of solvent is crucial, with tetrahydrofuran (B95107) or 1,4-dioxane (B91453) being effective options. researchgate.net Additionally, trimethylsilyldiazomethane (B103560) can react with acetic acid to form the corresponding methyl ester, although it may also lead to silicon-carbon bond cleavage products. researchgate.net

Amide Formation: The synthesis of amides from this compound can be achieved through several catalytic methods that are designed to be atom-economical and reduce waste. nih.govucl.ac.uk One such method involves the in-situ activation of the carboxylic acid with acetylenes using a ruthenium catalyst. nih.gov This process generates a vinyl ester intermediate that subsequently reacts with an amine to form the desired amide, with volatile byproducts like acetaldehyde (B116499) or ethyl acetate (B1210297). nih.gov Dioxane has been identified as an effective solvent for this transformation. nih.gov Another efficient method for direct amide formation utilizes diethyl chlorophosphate in pyridine, which also works well for creating peptide derivatives with retention of configuration for chiral amino acids. researchgate.net

Table 1: Reagents for Ester and Amide Formation

| Transformation | Reagent | Solvent | Key Features |

|---|---|---|---|

| Esterification | Diethyl chlorophosphate/Alcohol | Pyridine | High yield, water-soluble byproducts. researchgate.net |

| Esterification | N,N-Dimethylformamide dimethyl acetal | Tetrahydrofuran or 1,4-Dioxane | Effective for hindered acids. researchgate.net |

| Amide Formation | Acetylene/Amine/Ruthenium catalyst | Dioxane | Atom-economical, volatile byproducts. nih.gov |

| Amide Formation | Diethyl chlorophosphate/Amine | Pyridine | High yield, suitable for peptide synthesis. researchgate.net |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, from pyridylacetic acids can lead to the formation of pyridylmethyl derivatives. This reaction can be influenced by the presence of other functional groups on the pyridine ring. The decarboxylation of certain pyridylacetic acids can be catalyzed by enzymes and involves the formation of a zwitterionic intermediate. researchgate.net For instance, the decarboxylation of 2- and 4-pyridylacetic acids is facilitated by an "electron sink" provided by a coenzyme. researchgate.net In a non-enzymatic context, decarboxylative Michael additions of pyridylacetic acid to acceptors like chromone-3-carboxylic acids have been developed under Brønsted base catalysis, yielding complex heterocyclic structures. nih.gov Studies on related compounds like 2,2-di(pyridin-2-yl)acetic acid suggest that decarboxylation is energetically favored over other transformations like tautomerization. researchgate.net

Reactivity of the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into various other functionalities, most notably amines, or can participate in the construction of new ring systems.

Reduction Strategies to Amine Derivatives

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 2-(2-aminomethylpyridin-4-yl)acetic acid. This transformation is typically achieved using strong reducing agents or catalytic hydrogenation.

Common methods for nitrile reduction include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Raney nickel, palladium, or platinum. fiveable.melibretexts.orgwikipedia.orglibretexts.org The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to form a dianion, which is then protonated during aqueous workup to yield the primary amine. libretexts.orglibretexts.org Catalytic hydrogenation offers an economical route, though it can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions, such as solvent and pH, is critical for achieving high selectivity for the primary amine. wikipedia.org Other reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) have also been shown to effectively reduce a variety of nitriles. organic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Powerful, non-catalytic, excellent for synthesis of primary amines. libretexts.orglibretexts.orglibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Nickel, Pd, or Pt catalyst, elevated T/P | Economical, potential for secondary/tertiary amine byproducts. wikipedia.orglibretexts.orgcommonorganicchemistry.com |

| Diisopropylaminoborane/LiBH₄ | Catalytic LiBH₄ | Reduces a large variety of nitriles in excellent yields. organic-chemistry.org |

| Ammonia Borane | Thermal decomposition | Catalyst-free, environmentally benign. organic-chemistry.org |

Cyclization Reactions Involving the Cyano Moiety

The cyano group can act as an electrophile or a precursor to a nucleophilic group, enabling its participation in cyclization reactions to form new heterocyclic rings. While specific examples for this compound are not abundant in the provided context, general principles of nitrile chemistry suggest possibilities for intramolecular cyclization. For instance, in other systems, base-catalyzed intramolecular cyclization of activated β-oxonitriles has been observed to lead to the formation of new carbocyclic or heterocyclic rings. mdpi.com Similarly, acid-catalyzed cyclization can also occur. mdpi.com The reactivity of the cyano group allows for its incorporation into fused ring systems, a common strategy in the synthesis of complex molecules.

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The positions on the ring exhibit different levels of reactivity, which can be exploited for selective functionalization.

The presence of the electron-withdrawing cyano group at the 2-position further deactivates the pyridine ring towards electrophilic aromatic substitution. However, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the cyano group. The development of methods for the C4-selective functionalization of pyridines is an active area of research, often utilizing strong bases to deprotonate the relatively acidic C-H bond at this position. digitellinc.com The degradation of pyridyl-containing ligands to pyridine-2-carboxylic acid under certain oxidative conditions has been observed, highlighting a potential reaction pathway for the pyridine ring itself. rsc.org The functionalization of the pyridine ring can also be influenced by the other substituents present. For example, in related systems, 4-substituted pyridines show a correlation between the electronic properties of the substituent and their coordination strength, which can be a guiding principle for designing derivatives with specific properties. beilstein-journals.org

Oxidation and Reduction Pathways of the Pyridine Nucleus

The pyridine nucleus of this compound is susceptible to both oxidation and reduction, which can be tailored to achieve specific synthetic outcomes.

Oxidation: The most common oxidation reaction for pyridine derivatives involves the nitrogen atom. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids leads to the formation of the corresponding pyridine N-oxide acs.org. This transformation is significant because the N-oxide intermediate exhibits altered reactivity compared to the parent pyridine. For instance, pyridine N-oxides can be used to facilitate the introduction of substituents at the 2-position of the ring organic-chemistry.org. The presence of the electron-withdrawing cyano group can influence the rate and conditions required for N-oxidation.

Reduction: The pyridine ring can be reduced under various conditions, though the presence of the cyano and carboxylic acid groups requires careful selection of reagents to ensure selectivity. Catalytic hydrogenation can reduce the aromatic ring, but may also reduce the nitrile function. A key reaction involving the cyano group is its interaction with hydrazine (B178648) (N₂H₄). 2-Cyanopyridines react with hydrazine to form amide hydrazides, which are valuable intermediates for synthesizing fused heterocyclic systems like triazines wikipedia.org. Hydrazine is also a well-known reducing agent used in reactions like the Wolff-Kishner reduction, highlighting its dual role in potential transformations of this molecule wikipedia.org.

| Reaction Type | Reagent(s) | Product/Intermediate | Significance |

| Oxidation | Hydrogen Peroxide (H₂O₂) | This compound N-oxide | Alters ring reactivity, enables further functionalization acs.orgorganic-chemistry.org. |

| Reduction/Condensation | Hydrazine (N₂H₄) | Amide hydrazide | Precursor for fused heterocycles (e.g., triazines) wikipedia.org. |

Substitution Reactions and Regioselectivity on the Pyridine Ring

The electronic nature of the pyridine ring in this compound is pivotal in determining the regioselectivity of substitution reactions. The pyridine nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring. This effect is intensified by the strongly electron-withdrawing cyano group at the C2 position.

Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are C2 and C4 (ortho and para to the nitrogen) stackexchange.com. This is because the anionic intermediate (a Meisenheimer-like complex) formed during the attack at these positions is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom stackexchange.com.

In the case of this compound, the C2 and C4 positions are already substituted. Therefore, SNAr reactions would require the presence of a suitable leaving group at another position, such as C6. The reactivity pattern is similar to that of other activated cyanopyridines, where a halogen at an activated position can be readily displaced by various nucleophiles beilstein-journals.org. For instance, studies on 2-chloro-3-cyanopyridines show that the chlorine is readily substituted by nucleophiles, a process that can be extended to analogous systems beilstein-journals.org.

| Position | Reactivity toward Nucleophiles | Reason for Regioselectivity |

| C2, C4, C6 | Activated | Stabilization of anionic intermediate via resonance involving the ring nitrogen stackexchange.com. |

| C3, C5 | Deactivated | No resonance stabilization of the negative charge onto the ring nitrogen. |

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a powerful tool for the efficient and atom-economical construction of C-C and C-heteroatom bonds rsc.org. This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyridines. The reaction typically involves a directing group on the substrate that coordinates to the metal catalyst, guiding it to activate a specific C-H bond, usually in an ortho position rsc.orgrsc.org.

For this compound, both the pyridine nitrogen and the carboxyl group can serve as effective directing groups. The pyridine nitrogen can direct functionalization to the C3-H bond, while the carboxylate can act as a bidentate directing group, potentially influencing reactivity at both the C3-H and C5-H bonds.

Directed C-H functionalization enables the direct introduction of aryl and alkyl groups onto the pyridine ring. Using a palladium catalyst, for example, the pyridine nitrogen can direct the arylation or alkylation of the C-H bond at the C3 position.

The general mechanism involves the coordination of the directing group to the metal center (e.g., Pd(II)), followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with an aryl or alkyl source (like an organoboron reagent or an alkyl halide) and undergoes reductive elimination to yield the functionalized product and regenerate the active catalyst youtube.comcapes.gov.br. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yield and selectivity.

Table of Exemplary C-H Functionalization Reactions on Pyridine Scaffolds

| Reaction | Catalyst/Reagents | Directing Group | Position Functionalized |

|---|---|---|---|

| Ortho-Arylation | Pd(OAc)₂ / Arylboronic acid | Pyridine Nitrogen | C3, C5 |

| Ortho-Alkylation | Rh(III) complexes / Alkenes | Carboxylic Acid | C3, C5 |

Annulation reactions that build new rings onto the existing pyridine framework represent a sophisticated application of C-H functionalization. These reactions often proceed through a cascade or tandem sequence, where an initial C-H activation event is followed by one or more intramolecular cyclizations to form fused heterocyclic systems cornell.edu.

Starting with this compound, a transition metal-catalyzed C-H activation at the C3 position could introduce a group containing a reactive handle. For example, coupling with a terminal alkyne could introduce an alkynyl side chain at C3. A subsequent intramolecular reaction, potentially involving the pyridine nitrogen or the cyano group, would lead to the formation of a new five- or six-membered ring fused to the pyridine core. The cyano group is particularly useful in this context, as it can participate in cyclization reactions to form new heterocyclic rings, such as in the synthesis of pyrido[2,3-d]pyrimidines nih.govresearchgate.net.

Examples of Annulation Strategies for Fused Pyridine Synthesis

| Precursor Functionality | Reaction Type | Resulting Fused Heterocycle |

|---|---|---|

| Ortho-alkynyl pyridine | Intramolecular hydroamination/cyclization | Pyrido[1,2-a]indoles or related systems |

| Ortho-amino pyridine and a dicarbonyl compound | Condensation/cyclization | Pyrido[2,3-b]pyrazines |

Applications in Medicinal Chemistry Research

2-(2-Cyanopyridin-4-yl)acetic acid as a Synthetic Building Block

The unique structure of this compound, featuring a pyridine (B92270) ring substituted with both a cyano and an acetic acid group, makes it a valuable starting material in organic synthesis. bldpharm.comcymitquimica.com This compound is categorized among heterocyclic building blocks, specifically pyridines, nitriles, and carboxylic acids, which are fundamental components in the construction of new chemical entities. bldpharm.comaksci.com

This compound has been identified as a protein degrader building block. calpaclab.com This classification highlights its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov While specific PROTACs derived directly from this acid are not detailed in the provided research, its availability as a building block indicates its role as a precursor for creating the linker or ligand components of these advanced therapeutic agents.

The pyridine ring is a versatile and essential scaffold in medicinal chemistry due to its electronic properties and ability to participate in various chemical reactions, making its derivatives highly desirable for drug development. ijsat.orgnih.gov The cyanopyridine moiety, in particular, serves as a foundational structure for constructing novel therapeutic agents. nih.govarkat-usa.org Researchers have utilized cyanopyridine structures to synthesize a variety of hybrid molecules and derivatives with the aim of discovering new pharmacologically active compounds. arkat-usa.orgmdpi.com For instance, 3,4-dihydro-2(1H)-pyridones, which are structurally related, are recognized as important building blocks in drug design. mdpi.com The synthesis of quinazolin-4-one/3-cyano-2-pyridone hybrids demonstrates the application of the cyanopyridine scaffold in creating complex molecules with potential dual-inhibitory actions. mdpi.com

Biological Activities of Derivatives of this compound

Derivatives incorporating the cyanopyridine scaffold have demonstrated a wide array of biological activities. These findings underscore the therapeutic potential of this chemical class in various disease contexts.

The pyridine scaffold is a core component of numerous anticancer agents, and its derivatives have been extensively studied for their ability to suppress tumor growth through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. ijsat.orgekb.eg Derivatives of cyanopyridine have shown significant cytotoxic effects against a range of human cancer cell lines.

Research has identified several potent compounds:

Nicotinonitrile derivatives have been evaluated for their anticancer properties, with some showing activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov

Non-fused cyanopyridone derivatives demonstrated notable activity against both MCF-7 and HepG2 cell lines. Specifically, compound 5a was effective against HepG2 (IC₅₀ = 2.71 µM) and MCF-7 (IC₅₀ = 1.77 µM), while compound 5e was highly potent against the MCF-7 cell line (IC₅₀ = 1.39 µM). nih.gov

Tetralin-pyridine hybrids synthesized from a pyridine-based precursor showed high cytotoxicity against HCT116 colon cancer cells (IC₅₀ values ranging from 7.7-9.0 µM), comparable to the standard drug doxorubicin. arkat-usa.org

Quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed and tested against four human cancer cell lines, with compounds 8, 9, 18, and 19 showing significant cell proliferation inhibition (GI₅₀ = 1.20 to 1.80 µM). mdpi.com

The table below summarizes the reported anti-cancer activities of selected cyanopyridine derivatives.

| Derivative Class | Compound | Target Cell Line | Reported IC₅₀/GI₅₀ (µM) | Reference |

| Cyanopyridone | 5a | HepG2 | 2.71 ± 0.15 | nih.gov |

| Cyanopyridone | 5a | MCF-7 | 1.77 ± 0.10 | nih.gov |

| Cyanopyridone | 5e | MCF-7 | 1.39 ± 0.10 | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one | 8, 9, 18, 19 | Various | 1.20 - 1.80 | mdpi.com |

| Tetralin-pyridine hybrid | Various | HCT116 | 7.7 - 9.0 | arkat-usa.org |

IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth.

The pyridine scaffold is also a subject of interest in the development of new antimicrobial agents to combat increasing drug resistance. nih.govnih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential.

Thiazolidine-2,4-dione derivatives , which can be conceptually linked to acetic acid structures, have been synthesized and tested for antibacterial activity. These compounds showed efficacy primarily against Gram-positive bacterial strains, with the most active derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. nih.gov

The thiazolidine-2,4-dione ring, a component of these derivatives, is known to possess a broad spectrum of biological activities, including both antibacterial and antifungal properties. nih.gov

The general class of cyanopyridines has also been noted for potential antifungal activity. nih.gov

Derivatives of this compound and related pyridine structures have been investigated as inhibitors of various enzymes, a key strategy in modern drug discovery.

Kinase Inhibition: Several studies have focused on developing cyanopyridine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Novel thiazolidine-2,4-dione scaffolds were developed as dual inhibitors of EGFRT790M and VEGFR-2. Compounds 6b, 6a, and 6c were the most potent, with IC₅₀ values for EGFRT790M inhibition of 0.30 µM, 0.35 µM, and 0.50 µM, respectively. Their VEGFR-2 inhibition IC₅₀ values were 0.85 µM, 1.50 µM, and 0.90 µM. nih.gov

Quinazolin-4-one/3-cyanopyridin-2-one hybrids were designed as dual inhibitors of EGFR and BRAFV600E, with compounds 18 and 19 showing substantial inhibition of both enzymes. mdpi.com

Non-fused cyanopyridones were also identified as dual inhibitors of VEGFR-2 and HER-2. nih.gov

Other Enzyme Inhibition:

Studies on 2-pyridinecarboxylic acid analogs, which are structurally related to the title compound, demonstrated inhibitory activity against α-amylase and carboxypeptidase A . nih.gov

In a different study, 2-cyanopyrrole derivatives were synthesized and found to be effective inhibitors of tyrosinase , with the most potent compound (A12) having an IC₅₀ of 0.97 µM. nih.gov

The table below summarizes the enzyme inhibitory activities of selected derivatives.

| Derivative Class | Compound | Target Enzyme(s) | Reported IC₅₀ (µM) | Reference |

| Thiazolidine-2,4-dione | 6b | EGFRT790M | 0.30 | nih.gov |

| Thiazolidine-2,4-dione | 6b | VEGFR-2 | 0.85 | nih.gov |

| Thiazolidine-2,4-dione | 6a | EGFRT790M | 0.35 | nih.gov |

| Thiazolidine-2,4-dione | 6a | VEGFR-2 | 1.50 | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one | 18, 19 | EGFR / BRAFV600E | Substantial Inhibition | mdpi.com |

| 2-Cyanopyrrole | A12 | Tyrosinase | 0.97 | nih.gov |

| 2-Pyridinecarboxylic acid analog | 5 | α-Amylase / Carboxypeptidase A | Strongest Inhibition | nih.gov |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity.

Anti-inflammatory and Other Pharmacological Properties

While direct studies on the pharmacological profile of this compound are not extensively documented in publicly available research, the broader class of cyanopyridine derivatives has demonstrated notable biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov

Research into novel cyanopyridine derivatives has revealed their potential as anti-inflammatory agents. For instance, a study on a series of 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile compounds showed promising anti-inflammatory activity when compared to the standard drug indomethacin. researchgate.net Another closely related analogue, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, was synthesized and evaluated for its in vivo anti-inflammatory effects using a carrageenan-induced rat paw edema model. This compound exhibited significant edema inhibition, demonstrating the potential of the cyanopyridine acetic acid scaffold in mitigating inflammation. noveltyjournals.com The results showed edema inhibition rates of 22.28% and 25.23% at the third and fifth hours, respectively, indicating good anti-inflammatory potency. noveltyjournals.com

Furthermore, various pyridine-containing compounds have been investigated for a wide array of pharmacological uses. Substituted cyanopyridines have been associated with antihypertensive, antipyretic, analgesic, cardiotonic, and antimicrobial properties. nih.gov The pyridine nucleus is a key component in numerous clinically approved drugs, highlighting its importance in the development of new therapeutic agents. rsc.orgresearchgate.net For example, pyridine acyl sulfonamide derivatives have been designed as selective COX-2 inhibitors, with some compounds showing potent anti-inflammatory and antitumor activities. nih.gov

The general findings for related structures suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. researchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds.

Impact of Substituent Modifications on Biological Activity

SAR studies on various cyanopyridine derivatives have provided valuable insights into how different functional groups influence their biological effects. For example, in a series of synthesized 2-oxo-1,2-dihydropyridine-3-carbonitriles evaluated for their antitumor activity against the HEPG2 liver carcinoma cell line, the nature of the substituent at specific positions was found to be critical. The results revealed that pyridine derivatives 5c and 5d, which featured specific aromatic and heterocyclic moieties, exhibited promising antitumor activity with IC50 values of 1.46 µM and 7.08 µM, respectively. nih.gov In contrast, other substitutions led to a significant decrease in activity. nih.gov

In another study focusing on pyridine-based thiadiazole derivatives as anti-inflammatory agents, substitutions on a benzoic acid moiety were found to be key. The compound NTD3, which included this feature, emerged as the most potent anti-inflammatory agent in the series, even surpassing the efficacy of the standard drug diclofenac (B195802) in in vivo tests. researchgate.net

For thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, substitutions at the 5-position with haloalkyl groups were investigated for their herbicidal activity. biointerfaceresearch.com This demonstrates that even for non-medicinal applications, substituent modifications are a key strategy for tuning the biological effects of pyridine acetic acid derivatives.

These examples underscore a fundamental principle in medicinal chemistry: small modifications to the peripheral chemical structure of a core scaffold can lead to significant changes in biological activity. For this compound, this implies that substitutions on the pyridine ring or modifications of the acetic acid side chain could be systematically explored to enhance its potency and selectivity for a particular biological target.

Rational Design of Bioactive Pyridine Acetic Acid Derivatives

The rational design of novel drugs often employs strategies like scaffold hopping and the hybridization of known pharmacophores. rsc.org The pyridine scaffold is a common choice for such endeavors due to its proven therapeutic relevance. researchgate.netrsc.org

One successful approach involves using a known inhibitor as a template and replacing its core structure (scaffold hopping) with a pyridine ring while retaining key binding interactions. For instance, in the design of novel Tropomyosin receptor kinase (TRK) inhibitors, a pyrazolo[3,4-b]pyridine core was selected to mimic the hydrogen bonding interactions of known inhibitors. nih.gov The pyridine portion was hypothesized to engage in π–π stacking with a phenylalanine residue in the active site, a common strategy for enhancing binding affinity. nih.gov This rational design process led to the synthesis of potent TRK inhibitors with nanomolar activity. nih.gov

Similarly, the design of novel COX-2 inhibitors has utilized pyridine-based scaffolds. A series of pyridine acyl sulfonamide derivatives were designed and synthesized, leading to the discovery of a compound with an IC50 of 0.8 µM for COX-2. nih.gov Molecular docking studies of this potent inhibitor revealed the probable binding model within the COX-2 active site, further validating the rational design approach. nih.gov

For this compound, a rational design strategy could involve:

Identifying a biological target: Based on the known anti-inflammatory potential of related compounds, targets like COX-2 or various kinases involved in inflammatory pathways could be selected.

Computational modeling: Docking studies of this compound into the active site of the chosen target would help identify key interactions and potential points for modification.

Substituent design: Based on the modeling, new derivatives with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) would be designed to enhance binding affinity and selectivity.

Synthesis and biological evaluation: The designed compounds would then be synthesized and tested to validate the design hypothesis and further refine the SAR.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is highly applicable to the development of novel therapeutics based on the this compound scaffold.

Mentioned Compounds

| Compound Name |

| This compound |

| Indomethacin |

| 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid |

| Diclofenac |

| Doxorubicin |

| 2-oxo-1,2-dihydropyridine-3-carbonitriles |

| Pyridine acyl sulfonamides |

| Thiazolo[4,5-b]pyridine-3(2H)-acetic acids |

| Pyrazolo[3,4-b]pyridines |

Interactive Data Table: Biological Activity of Selected Cyanopyridine Derivatives

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of "2-(2-Cyanopyridin-4-yl)acetic acid". In a typical ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the proton signals provide detailed information about their chemical environment. For instance, the protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns, while the methylene (B1212753) protons of the acetic acid group would appear as a distinct singlet. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present in the molecule, including the carbon atoms of the nitrile, carboxylic acid, and pyridine ring. ipb.pt Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, providing unambiguous confirmation of the compound's structure.

Below is an interactive table detailing the expected NMR data for "this compound".

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-3 | Expected downfield | Expected downfield | Doublet | 1H |

| Pyridine H-5 | Expected downfield | Expected downfield | Doublet | 1H |

| Pyridine H-6 | Expected downfield | Expected downfield | Singlet | 1H |

| CH₂ | Expected mid-range | Expected mid-range | Singlet | 2H |

| COOH | Expected downfield | Expected downfield | Singlet | 1H |

| C-2 (Pyridine) | - | Expected downfield | - | - |

| C-4 (Pyridine) | - | Expected downfield | - | - |

| CN | - | Expected mid-range | - | - |

| COOH | - | Expected downfield | - | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of "this compound". The molecular ion peak ([M]+) in the mass spectrum confirms the compound's molecular weight, which is theoretically 162.15 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Analysis of the fragmentation pattern offers additional structural information, as the molecule breaks apart in a predictable manner, yielding fragments that correspond to different substructures of the parent ion.

| Technique | Information Obtained | Expected Value for C₈H₆N₂O₂ |

| Mass Spectrometry (MS) | Molecular Weight | 162.15 g/mol chemsrc.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass and Molecular Formula | C₈H₆N₂O₂ |

| Fragmentation Analysis | Structural Fragments | Fragments corresponding to the pyridine ring, cyanopyridine, and acetic acid moieties. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound". nih.gov The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different bonds. The presence of a strong, sharp absorption band around 2230-2210 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. libretexts.org The carboxylic acid group is identified by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹. lumenlearning.comlibretexts.org The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene group are also observable.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) lumenlearning.comlibretexts.org |

| Nitrile | C≡N Stretch | 2230-2210 (sharp, medium) libretexts.org |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1760-1690 (strong) lumenlearning.comlibretexts.org |

| Aromatic Ring | C=C and C=N Stretches | ~1600-1450 |

| Methylene | C-H Stretch | ~2960-2850 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating and analyzing mixtures, making them vital for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. msu.edurochester.edu In the synthesis of "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. msu.edu By comparing the retention factors (Rf values) of the spots, a researcher can qualitatively assess the conversion of reactants to products and determine the optimal reaction time. rochester.edu The use of a co-spot, where the reaction mixture and starting material are spotted on top of each other, helps to confirm the identity of the spots. rochester.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of "this compound". avantorsciences.comasianpubs.org The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated from any impurities based on its differential partitioning between the mobile and stationary phases. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. asianpubs.org HPLC can also be used for quantitative analysis by creating a calibration curve with standards of known concentration. This allows for the precise determination of the concentration of "this compound" in a sample. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to understand the fundamental characteristics of 2-(2-Cyanopyridin-4-yl)acetic acid at the atomic and electronic levels. These methods allow for the detailed investigation of its structure, stability, and reactivity.

Prediction of Electronic Properties and Reactivity

Density Functional Theory (DFT) calculations are commonly employed to predict the electronic properties of molecules like this compound. These calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For a related compound, 2-(4-Cyanophenylamino)acetic acid, the calculated HOMO-LUMO energy gap indicates charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another technique used to understand the delocalization of electron density and intramolecular interactions, which are vital for determining the molecule's stability and reactivity. nih.gov The substitution on the pyridine (B92270) ring, such as the cyano group in this compound, can significantly influence the electronic properties of the molecule and its metal complexes, thereby tuning their reactivity. nih.gov

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 162.15 g/mol | |

| Molecular Formula | C8H6N2O2 | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 397.2±27.0 °C at 760 mmHg | |

| Polar Surface Area | 73.98 Ų | lookchem.com |

| Molar Refractivity | 42.75 cm³ | ambeed.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms in this compound. This is crucial as the biological activity of a molecule is often dependent on its specific conformation. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing how it flexes, vibrates, and interacts with its environment, such as solvent molecules. nih.gov These simulations can be used to understand the dynamics of guest molecules within a crystal lattice and can help in interpreting experimental data from techniques like solid-state NMR. nih.gov

In Silico Approaches for Drug Discovery and Optimization

The use of computational methods in drug discovery, known as in silico approaches, has become indispensable for identifying and optimizing potential drug candidates. These methods accelerate the process by predicting the biological activity and pharmacokinetic properties of compounds like this compound before they are synthesized and tested in the lab.

Ligand-Target Interactions and Binding Affinity Predictions

A critical step in drug discovery is understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the study of hydrogen bond interactions and the calculation of binding energy, which indicates the strength of the interaction. nih.gov For instance, molecular docking studies on a similar compound, 2-(4-Cyanophenylamino)acetic acid, have been performed to understand its binding with target enzymes. nih.gov

Advanced methods, including deep learning and machine learning models, are being developed to more accurately predict protein-ligand binding affinity. nih.govnih.govgithub.com These models can learn from large datasets of known protein-ligand interactions to predict the affinity of new compounds, thereby aiding in the identification of potent drug candidates. nih.govnih.gov

ADME/Toxicity Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, must be evaluated. In silico tools can predict these properties, saving significant time and resources. mdpi.comnih.gov Web-based platforms and specialized software can calculate various molecular descriptors to assess a compound's "drug-likeness" based on established rules like Lipinski's rule of five. mdpi.comresearchgate.net

These tools can also predict potential toxicities, such as carcinogenicity and hepatotoxicity, and pharmacokinetic properties like intestinal absorption and blood-brain barrier penetration. mdpi.comsaae-i.orgpurdue.edu For example, predictions can indicate whether a compound is likely to be a substrate or inhibitor of important metabolic enzymes like cytochrome P450s. mdpi.com

Table 2: Predicted ADME and Drug-Likeness Parameters for a related compound

| Parameter | Prediction | Significance |

| Lipinski's Rule of Five | Compliant | Good oral bioavailability |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| AMES Toxicity | Potential for toxicity in some compounds | Indicates potential for mutagenicity |

| Liver Injury | Potential for injury in some compounds | Indicates potential for hepatotoxicity |

| Caco-2 Permeability | High in some compounds | Good intestinal absorption |

| Blood-Brain Barrier | Readily crosses | Potential for CNS effects |

Note: This table is based on general predictions for pyrrolizidine (B1209537) alkaloids and may not be directly representative of this compound. mdpi.com

Mechanistic Studies of Biological Interactions and Enzyme Modulation

Computational methods are also employed to elucidate the mechanisms by which compounds like this compound exert their biological effects. This includes studying their interactions with enzymes and other biological macromolecules at a molecular level. By modeling the reaction pathways and transition states, researchers can gain insights into how a compound might inhibit or modulate the activity of an enzyme. nih.gov For example, theoretical calculations can be used to study enzyme-catalyzed reactions, such as cycloadditions, and determine how the enzyme's active site facilitates the chemical transformation. nih.gov These mechanistic insights are invaluable for the rational design of more potent and selective enzyme inhibitors.

Elucidation of Molecular Targets and Signaling Pathways

As of the latest available data, specific molecular targets and signaling pathways for the compound this compound have not been extensively elucidated in publicly accessible scientific literature. Computational and theoretical studies, which are crucial for predicting the biological activity and mechanism of action of novel compounds, appear to be limited for this specific molecule.

In typical drug discovery and molecular biology research, computational methods such as molecular docking and pathway analysis are employed to identify potential protein targets and to understand how a compound might influence cellular signaling. These investigations help in predicting the efficacy and potential therapeutic applications of a compound. However, for this compound, there is a notable absence of such detailed computational analyses in published research.

While studies exist for structurally related pyridine derivatives, the unique combination of a cyano group and an acetic acid moiety on the pyridine ring of this particular compound necessitates specific investigation to determine its biological interactions. Without dedicated research, any proposed molecular targets or involvement in signaling pathways would be purely speculative.

Modeling of Inhibitory or Activator Mechanisms

Consistent with the lack of identified molecular targets, there are no detailed computational models for the inhibitory or activator mechanisms of this compound. The development of such models is contingent upon identifying a specific biological target, such as an enzyme or a receptor.

The process of modeling inhibitory or activator mechanisms typically involves:

Docking simulations to predict the binding orientation and affinity of the compound to the active site of a target protein.

Molecular dynamics simulations to understand the stability of the compound-protein complex and the conformational changes that may occur upon binding.

Quantum mechanics/molecular mechanics (QM/MM) calculations to detail the electronic interactions crucial for catalysis or inhibition.

Given the absence of published research detailing these computational steps for this compound, its specific mode of action as either an inhibitor or an activator remains uncharacterized. Further empirical and computational research is required to identify its biological targets and subsequently model its mechanism of interaction.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical and chemical research. For 2-(2-Cyanopyridin-4-yl)acetic acid, future synthetic strategies are likely to focus on principles of green chemistry to enhance yield, reduce waste, and utilize safer reagents.

Current research on related cyanopyridine derivatives showcases a trend towards multicomponent reactions (MCRs) and the use of novel catalysts. One-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved using environmentally friendly and reusable catalysts such as animal bone meal, nanostructured diphosphates, and superparamagnetic recyclable nanocatalysts. researchgate.netmdpi.comorgchemres.org These approaches offer advantages like high yields (often in the range of 80-92%), shorter reaction times (as little as 10-15 minutes), and simplified purification processes. researchgate.net Microwave-assisted synthesis, another green technique, has also been employed for the solvent-free synthesis of 2-amino-3-cyanopyridine derivatives, demonstrating high efficiency and environmental compatibility. semanticscholar.org

Future research could adapt these sustainable methods for the specific synthesis of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents another promising frontier. The development of biocatalytic routes from sustainable biomass sources to produce substituted pyridines is an active area of research and could be extended to the synthesis of this compound.

A patent for the preparation of the related compound, 2-(pyridin-4-yl) acetonitrile, describes a decarboxylation reaction of ethyl 2-cyano-2-(pyridin-4-yl) acetate (B1210297). google.com This suggests that future novel synthetic routes for this compound might explore similar decarboxylation strategies from appropriately substituted precursors.

Table 1: Emerging Sustainable Synthetic Approaches for Cyanopyridine Derivatives

| Synthetic Approach | Catalyst/Method | Key Advantages | Potential Applicability to this compound |

| Multicomponent Reactions | Animal Bone Meal | High yields, short reaction times, simple purification | Adaptation for one-pot synthesis from simpler starting materials |

| Nanocatalysis | Nanostructured Na2CaP2O7 | High yields, solvent-free conditions, catalyst reusability | Efficient and green synthesis pathway |

| Magnetic Nanocatalysis | Fe₃O₄@THAM-Mercaptopyrimidine | Easy catalyst separation, high stability, solvent-free | Streamlined workup and catalyst recycling |

| Microwave-Assisted Synthesis | Solvent-free | Rapid, high yields, environmentally friendly | Accelerated and efficient reaction conditions |

| Biocatalysis | Enzymes | Sustainable feedstocks, high selectivity | Green and renewable synthesis route |

Exploration of Undiscovered Biological Activities

The cyanopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological effects. nih.gov While the specific biological profile of this compound is still under-explored, the activities of related compounds suggest several promising avenues for future investigation.

Derivatives of cyanopyridine have demonstrated significant antimicrobial, anti-inflammatory, and cytotoxic activities. nih.gov For instance, some novel 2-amino-3-cyanopyridine derivatives have shown anti-proliferative effects against cancer cell lines. nih.gov Furthermore, certain cyanopyridone and pyridopyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, key targets in cancer therapy. nih.gov This suggests that this compound and its derivatives could be investigated for their potential as anticancer agents.

The structural similarity to other biologically active acetic acid derivatives also provides clues for new research directions. For example, novel aminothiazole derivatives containing a phenoxy acetic acid moiety have been synthesized and evaluated for their hypolipidemic activity. nih.gov This raises the possibility that this compound could be a starting point for developing new agents to manage lipid disorders.

Future research will likely involve comprehensive pharmacological screening of this compound and a library of its derivatives against a wide range of biological targets. Moreover, the use of in silico prediction tools for biological activity spectra can help to prioritize experimental studies and identify the most promising therapeutic applications. qima-lifesciences.comnih.govresearchgate.net These computational approaches can predict potential interactions with various enzymes, receptors, and ion channels, thereby guiding the exploration of its full therapeutic potential. researchgate.net

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For this compound, several future strategies involving advanced drug delivery can be envisioned.

Nanoformulations, such as nanoparticles and liposomes, could be developed to enhance the solubility, stability, and bioavailability of this compound. mdpi.com These delivery systems can also provide targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects. For instance, if the compound is found to have anticancer properties, it could be encapsulated in nanoparticles that are decorated with ligands that bind to receptors overexpressed on cancer cells.

Prodrug strategies represent another promising approach. nih.govbaranlab.orgmdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, the carboxylic acid group could be modified to create an ester or amide prodrug. This could improve its membrane permeability and oral absorption. mdpi.com The prodrug could be designed to be cleaved by specific enzymes that are abundant at the target site, leading to a site-specific release of the active compound. Acid-sensitive prodrugs are another area of interest, which are designed to release the drug in the acidic microenvironment of tumors or sites of inflammation. nih.gov

Table 2: Potential Drug Delivery Strategies for this compound

| Delivery System | Potential Advantages |

| Nanoparticles | Enhanced solubility, targeted delivery, controlled release |

| Liposomes | Improved bioavailability, reduced toxicity, targeted delivery |

| Ester Prodrugs | Increased lipophilicity, improved membrane permeability |

| Amide Prodrugs | Enhanced stability, controlled release |

| Acid-Sensitive Prodrugs | Targeted release in acidic environments (e.g., tumors) |

Development of Multi-Targeting Agents

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The "one drug-one target" paradigm has shown limitations in treating such multifactorial diseases. Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple targets is gaining significant attention. researchgate.netmdpi.com

The this compound scaffold is a promising starting point for the design of MTDLs. The cyanopyridine moiety is a known pharmacophore that can be found in inhibitors of various enzymes, including kinases. nih.gov The acetic acid side chain provides a handle for further chemical modification and the introduction of other pharmacophoric groups.

One strategy for developing multi-targeting agents is the fusion of two or more pharmacophores into a single molecule. researchgate.net For example, the this compound scaffold could be combined with a known inhibitor of another target to create a hybrid molecule with dual activity. This approach has been successfully used to develop multi-target inhibitors for Alzheimer's disease by combining fragments of existing drugs.

Computational methods, such as molecular docking and pharmacophore modeling, will play a crucial role in the rational design of multi-targeting agents based on the this compound structure. springernature.com These tools can help to predict how modifications to the scaffold will affect its binding to different targets and guide the synthesis of compounds with the desired multi-target profile.

常见问题

Q. What are the standard synthetic routes for 2-(2-Cyanopyridin-4-yl)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via substitution and condensation reactions. For example, a nitrobenzene derivative can undergo substitution with a pyridinemethanol under alkaline conditions, followed by reduction (e.g., using iron powder under acidic conditions) and condensation with cyanoacetic acid using a coupling agent . Optimization involves adjusting pH, temperature, and catalyst loading. Reaction progress can be monitored via TLC or HPLC, with purity assessed via NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm the pyridine ring protons (δ 7.5–8.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm).

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 177.06 (theoretical: 177.053) .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is susceptible to hydrolysis under strongly acidic or basic conditions due to the cyano and carboxylic acid groups. Stability studies using HPLC at varying pH (2–12) show optimal stability at pH 5–7. Degradation products (e.g., pyridine derivatives) can be identified via LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties like ionization potential and electron affinity . Software like Gaussian or ORCA can simulate UV-Vis spectra, validated against experimental data.

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Single-crystal X-ray diffraction often reveals disorder in the pyridine ring or acetic acid side chain. SHELXL (via Olex2) refines structures using restraints for bond lengths and angles. High-resolution data (≤ 0.8 Å) and twin correction (e.g., using TWINABS) mitigate issues like pseudo-symmetry .

Q. How can discrepancies in quantitative analysis (e.g., titration or HPLC) be resolved?

For titration, ensure standardized NaOH solutions and endpoint detection via potentiometry instead of indicators (e.g., phenolphthalein) to reduce human error . In HPLC, column selection (C18 for polar compounds) and mobile phase optimization (acetonitrile/0.1% TFA) enhance peak resolution. Cross-validate with H NMR quantitation using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What mechanistic insights explain regioselectivity in the synthesis of derivatives?

Regioselectivity in substitution reactions (e.g., nitration or halogenation) is governed by electron-withdrawing cyano groups directing electrophiles to the pyridine ring’s meta position. Computational studies (NBO analysis) reveal charge distribution trends, while LC-MS monitors intermediate formation .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts (e.g., FAM-labeled substrates). Cytotoxicity is assessed via MTT assays on cell lines, while ADMET properties are predicted using SwissADME or ProTox-II .

Q. What degradation pathways occur under photolytic or oxidative stress?

Accelerated stability testing (ICH Q1A guidelines) under UV light or HO exposure identifies degradation products. LC-HRMS and H-NMR track cleavage of the cyano group or decarboxylation. Radical scavengers (e.g., BHT) can inhibit oxidation .

Q. Which computational tools optimize synthetic routes for scaled-up production?

Retrosynthetic analysis via Synthia or Reaxys identifies feasible pathways. Process parameters (yield, E-factor) are modeled using Aspen Plus, while green chemistry metrics (e.g., atom economy) prioritize eco-friendly routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。